molecular formula C5H5BrN2O2 B2669108 2-(4-bromo-1H-imidazol-1-yl)acetic acid CAS No. 1211524-53-6

2-(4-bromo-1H-imidazol-1-yl)acetic acid

Cat. No.: B2669108
CAS No.: 1211524-53-6
M. Wt: 205.011
InChI Key: FKCMCDIGCAZZFV-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H5BrN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-1-yl)acetic acid typically involves the bromination of imidazole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 4-bromoimidazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions, with conditions tailored to the specific substrates involved.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4-amino-1H-imidazol-1-yl)acetic acid, while coupling reactions can produce more complex imidazole derivatives.

Scientific Research Applications

2-(4-bromo-1H-imidazol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its imidazole moiety, which is known to interact with various biological targets.

    Medicine: Potential applications include the development of new drugs for the treatment of diseases such as cancer and infectious diseases. The bromine atom can be used as a radiolabel for imaging studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)acetic acid depends on its specific application. In biological systems, the imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in these interactions, either through direct binding or by serving as a leaving group in substitution reactions. The compound’s effects are mediated through its interactions with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

2-(4-bromo-1H-imidazol-1-yl)acetic acid can be compared with other imidazole derivatives such as:

    2-(1H-imidazol-1-yl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-bromo-1H-imidazole:

    2-(4-chloro-1H-imidazol-1-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

The presence of the bromine atom in this compound makes it unique, potentially enhancing its reactivity and enabling specific applications that other imidazole derivatives may not be suitable for.

Properties

IUPAC Name

2-(4-bromoimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-8(3-7-4)2-5(9)10/h1,3H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMCDIGCAZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-53-6
Record name 2-(4-bromo-1H-imidazol-1-yl)acetic acid
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